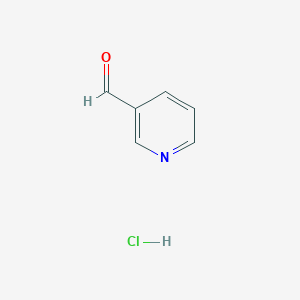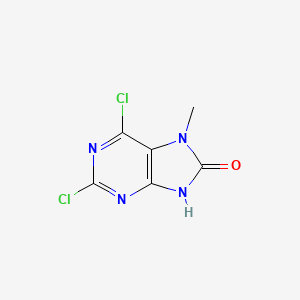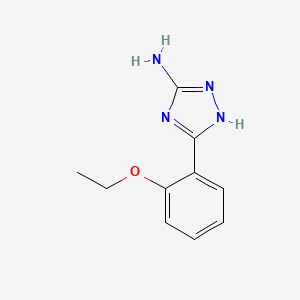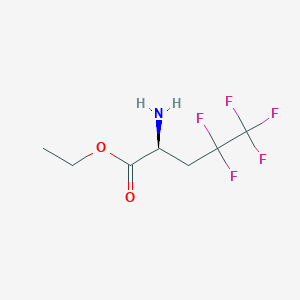
1-(4-Chloro-2-fluoropyridin-3-yl)-2,2,2-trifluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-2-fluoropyridin-3-yl)-2,2,2-trifluoroethanone is a fluorinated pyridine derivative. This compound is characterized by the presence of a trifluoromethyl group attached to an ethanone moiety, along with a chloro and fluoro substituent on the pyridine ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
The synthesis of 1-(4-Chloro-2-fluoropyridin-3-yl)-2,2,2-trifluoroethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chloro-2-fluoropyridine.
Reaction with Trifluoroacetic Anhydride: The pyridine derivative is reacted with trifluoroacetic anhydride in the presence of a base such as pyridine or triethylamine. This reaction introduces the trifluoromethyl group to the ethanone moiety.
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.
Análisis De Reacciones Químicas
1-(4-Chloro-2-fluoropyridin-3-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the pyridine ring can participate in nucleophilic substitution reactions. Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: The ethanone moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols. Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) are typically used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4-Chloro-2-fluoropyridin-3-yl)-2,2,2-trifluoroethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique substituents make it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity. Fluorinated pyridines are known to exhibit various pharmacological properties, and this compound is no exception.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Fluorinated compounds often have improved metabolic stability and bioavailability.
Industry: It is used in the development of agrochemicals and specialty chemicals. The presence of fluorine atoms can enhance the efficacy and environmental stability of these products.
Mecanismo De Acción
The mechanism of action of 1-(4-Chloro-2-fluoropyridin-3-yl)-2,2,2-trifluoroethanone is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of the trifluoromethyl group can influence the compound’s lipophilicity and binding affinity to biological targets, potentially affecting enzyme activity or receptor binding.
Comparación Con Compuestos Similares
1-(4-Chloro-2-fluoropyridin-3-yl)-2,2,2-trifluoroethanone can be compared with other fluorinated pyridine derivatives, such as:
4-Chloro-2-fluoropyridine: Lacks the trifluoromethyl group, making it less lipophilic and potentially less bioactive.
2,2,2-Trifluoroethylamine: Contains the trifluoromethyl group but lacks the pyridine ring, resulting in different chemical properties and reactivity.
4-Chloro-3-fluorobenzaldehyde: Similar in structure but with a benzene ring instead of a pyridine ring, leading to different electronic and steric effects.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties, making it valuable in various applications.
Propiedades
Fórmula molecular |
C7H2ClF4NO |
|---|---|
Peso molecular |
227.54 g/mol |
Nombre IUPAC |
1-(4-chloro-2-fluoropyridin-3-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C7H2ClF4NO/c8-3-1-2-13-6(9)4(3)5(14)7(10,11)12/h1-2H |
Clave InChI |
JFHPUANMFJUOFX-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=C1Cl)C(=O)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Iodo-N-methylbenzo[d]thiazol-2-amine](/img/structure/B13117585.png)





![4,8-Dichloropyrrolo[1,2-a]quinoxaline](/img/structure/B13117615.png)
![1,2,4,5-Tetrahydrobenzo[d][1,2,7]thiadiazepine3,3-dioxide](/img/structure/B13117620.png)


![3,6-diamino-3aH-pyrazolo[3,4-b]pyrazine-5-carboxylic acid](/img/structure/B13117640.png)

![Thiazolo[4,5-b]pyridine,2-(ethylsulfonyl)-6-methyl-](/img/structure/B13117675.png)
